(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Catalog No.
S13460508
CAS No.
M.F
C27H27NO6
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

IUPAC Name

(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1

InChI Key

CORMIMUYUFGDET-GOSISDBHSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

The compound (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid, also known by its CAS number 507472-28-8, is a complex organic molecule characterized by a molecular formula of C25H25NO4 and a molecular weight of approximately 401.45 g/mol. This compound features a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group for amino acids, alongside a propanoic acid backbone with additional aromatic substituents. Its structure includes multiple functional groups, contributing to its potential reactivity and biological activity.

Typical of amino acids and esters. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with carboxylic acids or their derivatives to form amides.
  • Hydrolysis: Breaking down into its constituent parts in the presence of water, especially under acidic or basic conditions.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for its utilization in synthetic organic chemistry and medicinal chemistry applications.

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves several steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Propanoic Acid Backbone: This can be achieved through standard methods such as alkylation or acylation reactions.
  • Coupling Reactions: The protected amino acid is coupled with the appropriate benzyl derivative using coupling agents like DIC (N,N'-diisopropylcarbodiimide).
  • Deprotection: Finally, the fluorenylmethoxycarbonyl group is removed under mild acidic conditions to yield the final product.

This compound has potential applications in:

  • Pharmaceutical Development: As a building block in the synthesis of peptide-based drugs.
  • Chemical Biology: Serving as a tool for studying protein interactions and enzyme mechanisms due to its structural analogies to natural substrates.
  • Material Science: Potential use in creating polymers or materials with specific functionalities due to its unique chemical structure.

Interaction studies involving (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid focus on its binding affinity and specificity towards various biological targets. These studies may include:

  • Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor for specific enzymes.
  • Receptor Binding Studies: Evaluating how well the compound binds to receptors involved in various signaling pathways.

Such studies help elucidate the compound's mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid. Here are some noteworthy examples:

  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
    • CAS No.: 507472-28-8
    • Similarity in structure but differs in substituent groups.
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
    • CAS No.: 479064-92-1
    • Contains a chlorophenyl group which could influence its biological activity.
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
    • CAS No.: N/A
    • Features different stereochemistry and functional groups affecting its properties.

Comparison with Other Compounds

Compound NameCAS NumberMolecular WeightUnique Features
(R)-3-(Fluorenyloxycarbonylamino)-m-tolylpropanoic acid507472-28-8401.45m-Tolyl substitution
(R)-3-(Fluorenyloxycarbonylamino)-4-chlorophenylpropanoic acid479064-92-1421.87Chlorophenyl substitution
(S)-2-(Fluorenyloxycarbonylamino)-fluorohydroxyphenylpropanoic acidN/A421.42Fluorinated hydroxypyridine

This table illustrates the uniqueness of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid through its specific substituent patterns and stereochemistry compared to similar compounds. Each variant may exhibit distinct biological activities and chemical reactivities based on these modifications.

The IUPAC name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid systematically describes the compound’s architecture. Breaking this down:

  • 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): A base-labile protecting group for amines, introduced to prevent unwanted side reactions during peptide elongation.
  • 2-(2,5-Dimethoxybenzyl): A benzyl-derived side chain with methoxy substituents at positions 2 and 5, influencing electronic properties and steric interactions.
  • Propanoic acid backbone: The carboxylic acid terminus facilitates resin anchoring, while the alpha-amino group is Fmoc-protected.

Structurally, the molecule integrates three functional regions (Figure 1):

  • Fmoc moiety: A rigid fluorene ring system conjugated to a carbonate linkage.
  • Amino acid core: A chiral center (R-configuration) with a propanoic acid group.
  • Aromatic side chain: A 2,5-dimethoxybenzyl group providing hydrophobicity and π-stacking potential.

Table 1: Structural comparison with analogous Fmoc-protected amino acids

CompoundCAS NumberMolecular FormulaKey Substituents
Fmoc-3,4-dimethoxy-L-phenylalanine284491-98-1C₂₆H₂₅NO₆3,4-Dimethoxyphenyl
2,5-Dimethoxyphenylalanine91280-31-8C₁₁H₁₅NO₄2,5-Dimethoxyphenyl
Target compound-C₂₆H₂₅NO₆*2,5-Dimethoxybenzyl

*Inferred from analogous Fmoc-amino acids.

The stereochemistry at the alpha carbon (R-configuration) distinguishes this derivative from naturally occurring L-amino acids, enabling unique conformational properties in synthetic peptides.

Historical Development in Fmoc-Based Peptide Synthesis

The evolution of Fmoc chemistry directly enabled the development of compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid. Key milestones include:

Table 2: Timeline of Fmoc chemistry advancements

YearDevelopmentImpact on Target Compound
1970Introduction of Fmoc group by Carpino & HanEnabled mild base-deprotection strategies
1973Wang resin developmentProvided acid-labile anchoring for Fmoc
1987Rink amide resin introductionExpanded C-terminal modification options
1992Fast Boc protocol optimizationHighlighted Fmoc’s efficiency advantages

Prior to Fmoc adoption, Boc (tert-butoxycarbonyl) chemistry dominated SPPS but required harsh acidic conditions (e.g., HF) for deprotection. The Fmoc group’s base-lability (cleavable with 20% piperidine) reduced side reactions and enabled orthogonal protection schemes. This shift facilitated incorporation of sensitive residues like the 2,5-dimethoxybenzyl group, which might degrade under strong acids.

The target compound emerged as part of broader efforts to diversify side-chain functionalities while maintaining compatibility with Fmoc protocols. Its design likely originated in the late 1980s–1990s, coinciding with advances in handle/linker chemistry for solid supports.

Role in Modern Solid-Phase Peptide Synthesis (SPPS)

In contemporary SPPS workflows, this compound serves three primary functions:

  • Amino Protection
    The Fmoc group shields the alpha-amine during coupling cycles. Deprotection occurs via piperidine-mediated β-elimination, generating a dibenzofulvene intermediate. This stepwise removal enables sequential peptide elongation without affecting acid-labile side chains.

  • Resin Anchoring
    Through its carboxylic acid group, the molecule links to hydroxymethylphenoxy (Wang) or 2-chlorotrityl resins. For example, activation with DIC/HOBt forms an ester bond with Wang resin, stable to basic conditions but cleavable by trifluoroacetic acid (TFA).

  • Side-Chain Engineering
    The 2,5-dimethoxybenzyl moiety influences:

  • Solubility: Methoxy groups enhance hydrophilicity vs. unsubstituted benzyl.
  • Steric guidance: Ortho-methoxy substituents direct coupling reactions to specific ring positions.
  • Post-synthetic modification: Methoxy groups serve as sites for demethylation or iodination in peptide diversification.

Table 3: Resin compatibility and cleavage conditions

Resin TypeLinker ChemistryCleavage ConditionTarget Compound Compatibility
WangBenzyl esterTFA/H₂O (95:5)High (carboxylic acid terminus)
Rink amideRink amideTFA/scavengersModerate (requires spacer)
2-ChlorotritylTrityl chlorideMild acids (1% TFA)High

The R-configuration introduces chirality critical for:

  • Mimicking D-amino acids in antimicrobial peptides.
  • Stabilizing β-turn structures in constrained analogs.
  • Enhancing protease resistance in therapeutic candidates.

In practice, automated synthesizers deploy this building block alongside standard Fmoc-amino acids, typically at 0.1–0.3 mmol scales. Coupling efficiency exceeds 99% when using activators like HBTU/HOBt, as confirmed by ninhydrin testing. Post-synthesis, TFA cleavage releases the peptide while removing side-chain protecting groups (e.g., methoxybenzyl via acidolysis).

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

461.18383758 g/mol

Monoisotopic Mass

461.18383758 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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